Methyl 3-bromo-5-sulfanylbenzoate
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Overview
Description
“Methyl 3-bromo-5-sulfanylbenzoate” is a chemical compound with the molecular formula C8H7BrO2S . It has a molecular weight of 247.11 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-5-sulfanylbenzoate” consists of a benzene ring substituted with a bromo group, a sulfanyl group, and a methyl ester group .Physical And Chemical Properties Analysis
“Methyl 3-bromo-5-sulfanylbenzoate” is a compound with a molecular weight of 247.11 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Scientific Research Applications
Synthesis Applications
Methyl 3-bromo-5-sulfanylbenzoate has been utilized in various synthesis applications. For instance, it played a role in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, showcasing its utility in creating complex organic compounds (Pokhodylo & Obushak, 2019). Similarly, it has been used in the efficient synthesis of 3-aryl-2-aryl(or methyl)sulfanylbenzo[b]thiophenes, demonstrating its versatility in forming heterocyclic compounds (Kobayashi, Egara, Fukamachi, & Konishi, 2009).
Photodynamic Therapy
A study on the new zinc phthalocyanine, substituted with new benzenesulfonamide derivative groups containing Schiff base, involved methyl 3-bromo-5-sulfanylbenzoate. This research is significant for photodynamic therapy, especially for cancer treatment, due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antituberculosis Activities
Methyl 3-bromo-5-sulfanylbenzoate derivatives have been explored for their potential in antimicrobial and antituberculosis activities. For example, bromophenol derivatives from the red alga Rhodomela confervoides, including compounds related to methyl 3-bromo-5-sulfanylbenzoate, were studied for their activity against human cancer cell lines and microorganisms, although they were found inactive in this context (Zhao et al., 2004). Similarly, 3-heteroarylthioquinoline derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, highlighting the compound's relevance in tuberculosis research (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Mechanism of Action
Target of Action
“Methyl 3-bromo-5-sulfanylbenzoate” is a compound that is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the SM coupling reaction .
Biochemical Pathways
The SM coupling reaction is the main biochemical pathway affected by “Methyl 3-bromo-5-sulfanylbenzoate”. This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of “Methyl 3-bromo-5-sulfanylbenzoate” is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is crucial in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its ability to form complex carbon structures .
properties
IUPAC Name |
methyl 3-bromo-5-sulfanylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c1-11-8(10)5-2-6(9)4-7(12)3-5/h2-4,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEXQXGYNHMJEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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